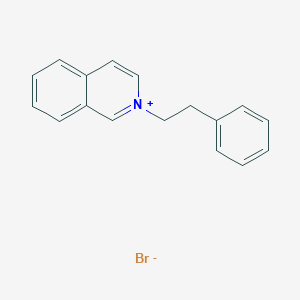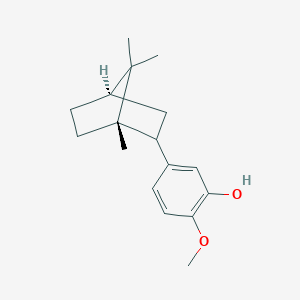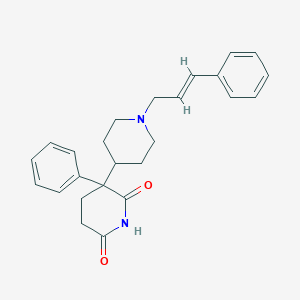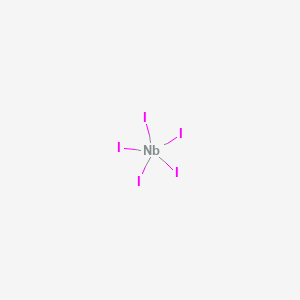![molecular formula C18H21N3O B077058 11-[3-(dimethylamino)propyl]-5H-benzo[b][1,4]benzodiazepin-6-one CAS No. 13450-72-1](/img/structure/B77058.png)
11-[3-(dimethylamino)propyl]-5H-benzo[b][1,4]benzodiazepin-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
11-[3-(dimethylamino)propyl]-5H-benzo[b][1,4]benzodiazepin-6-one is a chemical compound with the molecular formula C17H19N3O It is a member of the dibenzodiazepine family, which is known for its diverse pharmacological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 11-[3-(dimethylamino)propyl]-5H-benzo[b][1,4]benzodiazepin-6-one typically involves the following steps:
Formation of the Dibenzodiazepine Core: The initial step involves the formation of the dibenzodiazepine core through a cyclization reaction. This can be achieved by reacting appropriate precursors under specific conditions, such as heating with a suitable catalyst.
Introduction of the Dimethylamino Group: The next step involves the introduction of the dimethylamino group. This can be done by reacting the intermediate with dimethylamine in the presence of a base, such as sodium hydride, under an inert atmosphere.
Final Cyclization and Purification: The final step involves cyclization to form the desired compound, followed by purification using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
11-[3-(dimethylamino)propyl]-5H-benzo[b][1,4]benzodiazepin-6-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as dihydro or tetrahydro compounds.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce dihydro derivatives. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
科学研究应用
11-[3-(dimethylamino)propyl]-5H-benzo[b][1,4]benzodiazepin-6-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions, including neurological disorders and psychiatric conditions.
Industry: The compound is used in the development of new materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
作用机制
The mechanism of action of 11-[3-(dimethylamino)propyl]-5H-benzo[b][1,4]benzodiazepin-6-one involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or ion channels, leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
Clozapine: An antipsychotic drug with a similar dibenzodiazepine structure.
Olanzapine: Another antipsychotic with structural similarities.
Quetiapine: A dibenzothiazepine derivative with similar pharmacological properties.
Uniqueness
11-[3-(dimethylamino)propyl]-5H-benzo[b][1,4]benzodiazepin-6-one is unique due to its specific substitution pattern and the presence of the dimethylamino group
属性
CAS 编号 |
13450-72-1 |
|---|---|
分子式 |
C18H21N3O |
分子量 |
295.4 g/mol |
IUPAC 名称 |
11-[3-(dimethylamino)propyl]-5H-benzo[b][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C18H21N3O/c1-20(2)12-7-13-21-16-10-5-3-8-14(16)18(22)19-15-9-4-6-11-17(15)21/h3-6,8-11H,7,12-13H2,1-2H3,(H,19,22) |
InChI 键 |
SUKRRJYMPHOCIP-UHFFFAOYSA-N |
SMILES |
CN(C)CCCN1C2=CC=CC=C2C(=O)NC3=CC=CC=C31 |
规范 SMILES |
CN(C)CCCN1C2=CC=CC=C2C(=O)NC3=CC=CC=C31 |
Key on ui other cas no. |
13450-72-1 |
同义词 |
5-[3-(Dimethylamino)propyl]-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![[(2R,3R,4S,5S,6R)-3,4,5-tribenzoyloxy-6-bromooxan-2-yl]methyl benzoate](/img/structure/B76982.png)









